molecular formula C6H9N3O4 B10820928 Enteromycin carboxamide

Enteromycin carboxamide

Cat. No.: B10820928
M. Wt: 187.15 g/mol
InChI Key: WWUHEQGWFDDSQX-DSXPNFDZSA-N
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Description

Enteromycin carboxamide is a synthetic organic compound known for its antibacterial properties. It exhibits activity against both Gram-negative and Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Enteromycin carboxamide can be synthesized through the amidation of carboxylic acid substrates. This process involves the activation of carboxylic acids, which can be achieved using various methods such as catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acids often requires catalysts or coupling reagents to convert them into more reactive intermediates like anhydrides, acyl imidazoles, or acyl halides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amidation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Enteromycin carboxamide undergoes various chemical reactions, including:

    Methylation: Adding a methyl group to the compound.

    Amidation: Formation of amide bonds.

    Degradation: Breaking down the compound into smaller molecules.

    Catalytic Reduction: Reducing the compound using a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include methylating agents, amines for amidation, and reducing agents for catalytic reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, methylation results in methylated derivatives, while amidation produces amide bonds, and catalytic reduction yields reduced forms of the compound .

Scientific Research Applications

Enteromycin carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The exact mechanism of action of enteromycin carboxamide is not fully understood. it is known to exhibit antibacterial activity by targeting bacterial cells and disrupting their functions. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enteromycin carboxamide is unique due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria.

Properties

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

2-[[(E)-3-amino-3-oxoprop-1-enyl]amino]-N-methoxy-2-oxoethanimine oxide

InChI

InChI=1S/C6H9N3O4/c1-13-9(12)4-6(11)8-3-2-5(7)10/h2-4H,1H3,(H2,7,10)(H,8,11)/b3-2+,9-4+

InChI Key

WWUHEQGWFDDSQX-DSXPNFDZSA-N

Isomeric SMILES

CO/[N+](=C/C(=O)N/C=C/C(=O)N)/[O-]

Canonical SMILES

CO[N+](=CC(=O)NC=CC(=O)N)[O-]

Origin of Product

United States

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